molecular formula C15H21FN4O3 B2977017 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide CAS No. 2034581-50-3

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide

货号: B2977017
CAS 编号: 2034581-50-3
分子量: 324.356
InChI 键: FTJCTBRKKRCHLL-JOCQHMNTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide, also known as FL118, is a novel anticancer drug candidate that has been developed in recent years. It is a small molecule drug that has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.

作用机制

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide exerts its anticancer effects by targeting multiple signaling pathways that are involved in cancer cell survival and proliferation. It has been shown to inhibit the activity of several key proteins, including MDM2, XIAP, and Bcl-2, which are overexpressed in many types of cancer and contribute to cancer cell survival. This compound also inhibits the activity of topoisomerase I, an enzyme that is involved in DNA replication and is a target of several other anticancer drugs.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and gemcitabine, when used in combination. In addition, this compound has been shown to have low toxicity in normal cells, suggesting that it may have a favorable safety profile in clinical use.

实验室实验的优点和局限性

One of the main advantages of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide for lab experiments is its potent anticancer activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. This compound has also been shown to enhance the efficacy of other anticancer drugs, making it a promising candidate for combination therapy. However, one limitation of this compound for lab experiments is that it is a relatively new drug candidate and its mechanism of action is not yet fully understood. Further research is needed to elucidate its mechanism of action and optimize its use in clinical settings.

未来方向

There are several future directions for research on N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide. One area of research is to further elucidate its mechanism of action and identify additional targets that it may be able to inhibit. Another area of research is to optimize its use in combination therapy with other anticancer drugs. In addition, further preclinical and clinical studies are needed to determine the safety and efficacy of this compound in humans. Overall, this compound shows great promise as a novel anticancer drug candidate, and further research is needed to fully realize its potential.

合成方法

The synthesis of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide involves several steps, including the preparation of the intermediate 5-fluoropyrimidine-2-carboxylic acid, which is then reacted with cyclohexylmagnesium bromide to obtain the corresponding cyclohexyl carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride, which is reacted with morpholine to form the final product, this compound.

科学研究应用

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide has shown promising results in preclinical studies, demonstrating potent anticancer activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and gemcitabine, when used in combination.

属性

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN4O3/c16-11-9-17-14(18-10-11)23-13-3-1-12(2-4-13)19-15(21)20-5-7-22-8-6-20/h9-10,12-13H,1-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJCTBRKKRCHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)N2CCOCC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。